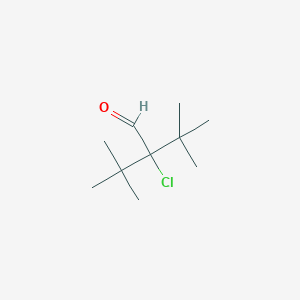
2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione, commonly known as DMAPM, is a versatile reagent used in organic synthesis. It is a carbonyl compound with a wide range of applications in the synthesis of drugs, agrochemicals, and other compounds. DMAPM is a versatile reagent that can be used in various reactions, such as aldehyde and ketone reduction, Michael addition, and Wittig reaction.
Wissenschaftliche Forschungsanwendungen
DMAPM has a wide range of applications in scientific research. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other biologically active molecules. DMAPM is also used in the synthesis of fluorescent dyes and other organic materials. Furthermore, it is used in the synthesis of organic semiconductors and other materials used in optoelectronic devices.
Wirkmechanismus
DMAPM is a versatile reagent that can be used in various reactions. It can be used in aldehyde and ketone reduction, Michael addition, and Wittig reaction. In aldehyde and ketone reduction, DMAPM acts as a reducing agent and reduces the carbonyl group to an alcohol. In Michael addition, DMAPM acts as a nucleophile and reacts with an electrophile to form a new carbon-carbon bond. In Wittig reaction, DMAPM acts as a base and reacts with an electrophile to form a new carbon-carbon bond.
Biochemical and Physiological Effects
DMAPM has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of DMAPM is its versatility. It can be used in a wide range of reactions and is relatively easy to synthesize. Furthermore, it is relatively inexpensive and can be stored for long periods of time without decomposing. The major limitation of DMAPM is that it is not soluble in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for DMAPM. These include the development of new synthetic methods using DMAPM, the development of new materials using DMAPM, and the development of new applications for DMAPM in the synthesis of drugs, agrochemicals, and other compounds. Furthermore, research could be conducted to investigate the toxicity and carcinogenicity of DMAPM and its potential use as a drug or agrochemical. Finally, research could be conducted to investigate the potential use of DMAPM in optoelectronic devices.
Synthesemethoden
DMAPM is synthesized through a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with anhydrous sodium acetate and acetic anhydride. This reaction yields 3,4-dimethoxyphenylacetic acid which is then reacted with dimethylamine in the presence of sodium hydroxide to produce DMAPM.
Eigenschaften
IUPAC Name |
2-[N-[(3,4-dimethoxyphenyl)methyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-20-13-12-16(14-21(20)30-2)15-26-23(17-8-4-3-5-9-17)22-24(27)18-10-6-7-11-19(18)25(22)28/h3-14,27H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLZTZZWOQJMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)


![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)







